molecular formula C11H14BrNO4S B7587226 2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid

2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid

カタログ番号 B7587226
分子量: 336.20 g/mol
InChIキー: PBQSAQWUOZLKLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid, also known as BMS-986001, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug development. This compound belongs to the class of sulfonylurea compounds and has been shown to have promising results in preclinical studies.

作用機序

The mechanism of action of 2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid involves the activation of sulfonylurea receptor 1 (SUR1) and the subsequent closure of ATP-sensitive potassium channels (KATP) in pancreatic beta cells. This leads to an increase in intracellular calcium levels, which stimulates insulin secretion. In cancer cells, 2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to inhibit the activity of the proteasome, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to have several biochemical and physiological effects. In pancreatic beta cells, 2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to enhance insulin secretion and improve glucose tolerance. In cancer cells, 2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to inhibit the activity of the proteasome, leading to cell cycle arrest and apoptosis. Additionally, 2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

実験室実験の利点と制限

2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid has several advantages for lab experiments, including its high purity and stability, making it suitable for large-scale production. Additionally, 2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to have low toxicity in preclinical studies, making it a safe candidate for further development. However, there are also limitations to the use of 2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid in lab experiments, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of 2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid. One potential direction is the development of 2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid as a treatment for type 2 diabetes, as preclinical studies have shown promising results in improving glucose tolerance and insulin secretion. Another potential direction is the development of 2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid as a cancer therapy, as preclinical studies have shown anti-tumor activity in several cancer cell lines. Additionally, further research is needed to understand the anti-inflammatory effects of 2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid and its potential use in the treatment of inflammatory diseases.

合成法

The synthesis of 2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid involves several steps, including the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 2-methylpropanoic acid in the presence of a base. The resulting intermediate is then treated with an amine, such as methylamine, to yield the final product. The synthesis process has been optimized to improve yield and purity, making it suitable for large-scale production.

科学的研究の応用

2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid has been studied extensively for its potential use in the treatment of various diseases, including diabetes and cancer. In preclinical studies, 2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to enhance insulin secretion and improve glucose tolerance, making it a potential candidate for the treatment of type 2 diabetes. Additionally, 2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to have anti-tumor activity in several cancer cell lines, making it a potential candidate for cancer therapy.

特性

IUPAC Name

2-[(4-bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-7-6-8(4-5-9(7)12)18(16,17)13-11(2,3)10(14)15/h4-6,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQSAQWUOZLKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。